TAS3681
Descripción
Propiedades
Nombre IUPAC |
Unknown |
|---|---|
SMILES |
Unknown |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TAS3681; TAS-3681; TAS 3681. |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Efficacy in Clinical Trials
TAS3681 has undergone rigorous clinical testing to evaluate its safety and effectiveness. A pivotal study (NCT02566772) assessed TAS3681's pharmacokinetics and preliminary antitumor activity in patients with mCRPC who were resistant to standard therapies. The trial utilized a dose-escalation design to determine the maximum tolerated dose (MTD) and evaluate treatment-related adverse events (TRAEs) .
Key Findings from Clinical Trials:
- Patient Demographics: The trial included 130 patients with a median age of 66 years, most of whom had undergone multiple lines of systemic therapy prior to enrollment.
- Adverse Events: Common TRAEs included nausea (57.1%), hyperbilirubinemia (37.5%), and fatigue (32.1%). Serious adverse events were reported in 21.4% of participants .
- Antitumor Activity: Confirmed prostate-specific antigen (PSA) declines greater than 50% were observed in several cohorts at higher doses, indicating significant antitumor efficacy .
Case Studies
Several case studies have highlighted the effectiveness of TAS3681 in specific patient populations:
- Case Study 1: A patient with enzalutamide-resistant mCRPC demonstrated a marked reduction in tumor size after treatment with TAS3681, supporting its role as a viable option for patients with advanced disease .
- Case Study 2: In another instance, a cohort of patients showed improved quality of life metrics alongside PSA declines, suggesting that TAS3681 not only targets tumor growth but also enhances overall patient well-being .
Data Summary
The following table summarizes key data from clinical trials involving TAS3681:
| Parameter | Details |
|---|---|
| Trial Phase | Phase 1 |
| Patient Population | mCRPC patients resistant to standard therapies |
| Sample Size | 130 |
| Common TRAEs | Nausea, hyperbilirubinemia, fatigue |
| Confirmed PSA Declines | >50% in multiple cohorts at higher doses |
| Maximum Tolerated Dose | Determined through dose escalation |
Future Implications
The development of TAS3681 represents a significant advancement in the management of mCRPC. Its ability to effectively target AR mutations and splice variants could lead to improved outcomes for patients who have limited options due to resistance mechanisms associated with traditional therapies. Ongoing research will further elucidate its long-term efficacy and safety profile.
Comparación Con Compuestos Similares
Table 1: Key Mechanistic Differences
*Data inferred from similar AR antagonists.
Key Findings :
- AR Downregulation : Unlike enzalutamide or apalutamide, TAS3681 reduces AR-FL/AR-Vs protein levels by disrupting HSP90-mediated stabilization, a critical advantage in AR-overexpressed tumors .
- Resistance Mutations : TAS3681 antagonizes clinically relevant mutations (e.g., F877L, T878A, H875Y) that confer resistance to enzalutamide/apalutamide .
- Nuclear Translocation : TAS3681 blocks AR nuclear translocation more potently than enzalutamide (IC50: 63.7 nM vs. 103 nM) .
Efficacy in Preclinical Models
Table 2: Antitumor Activity in Cell Lines
Key Findings :
- TAS3681 achieves ~100-fold greater potency than bicalutamide in AR-T878A mutant models .
- In AR-V7+ enzalutamide-resistant cells, TAS3681 reduces AR-V7 protein levels and restores sensitivity .
Clinical Trial Comparisons
Table 3: Clinical Development Status
Key Findings :
- TAS3681’s unique AR-downregulating activity positions it as a viable option for patients with AR splice variants or mutations .
Q & A
Q. What is the molecular mechanism by which TAS3681 downregulates androgen receptor (AR) protein levels in prostate cancer cells?
TAS3681 inhibits AR signaling by binding directly to the receptor, preventing its activation and downstream signaling. Unlike other AR antagonists, TAS3681 reduces AR protein levels by inhibiting translation rather than enhancing degradation. This was demonstrated in experiments using cycloheximide (CHX) and actinomycin D (Act D), where TAS3681 reduced AR protein without affecting mRNA levels or accelerating degradation .
Q. How should preclinical models be selected to evaluate TAS3681’s efficacy against AR splice variants (AR-Vs)?
Researchers should use castration-resistant prostate cancer (CRPC) xenograft models expressing AR-V7, a splice variant linked to resistance against enzalutamide and abiraterone. For example, SAS MDV No. 3-14 cells implanted in castrated SCID mice showed significant tumor growth suppression with TAS3681 at 15–22.5 mg/kg/day, validated via in vivo efficacy studies and waterfall plot analysis of individual tumor responses .
Q. What are the primary endpoints and statistical methods used in TAS3681’s preclinical studies?
Key endpoints include tumor volume reduction, AR protein expression levels (via Western blot), and survival metrics. Statistical methods such as Williams’ test (for dose-response comparisons) and SEM for error margins are recommended. For example, in vivo studies reported P<0.025 and P<0.0005 for tumor suppression compared to controls .
Advanced Research Questions
Q. How can researchers resolve contradictions between AR mRNA stability and reduced protein synthesis in TAS3681-treated cells?
Experimental designs should combine transcriptional and translational inhibitors. In studies using Act D (to block transcription) and CHX (to block translation), TAS3681 reduced AR protein without altering mRNA levels. This suggests a post-transcriptional mechanism targeting AR protein synthesis, distinct from non-selective inhibitors like CHX, which degrade both AR and housekeeping proteins (e.g., GAPDH) .
Q. What methodological considerations are critical for designing a phase I clinical trial for TAS3681 in metastatic CRPC (mCRPC)?
Use a 3+3 dose-escalation design with cohorts receiving TAS3681 twice daily (BID) to balance exposure and toxicity. Primary endpoints should include dose-limiting toxicities (DLTs) and adverse events (AEs), while secondary endpoints focus on pharmacokinetics (PK) and PSA response rates. For example, 300 mg BID was identified as the optimal dose due to manageable QT prolongation and hypertension risks, alongside antitumor activity in heavily pretreated patients .
Q. How should researchers analyze tumor response heterogeneity in TAS3681 clinical trials?
Apply Prostate Cancer Clinical Trials Working Group 3 (PCWG3) criteria, which emphasize PSA declines (>50% from baseline), radiographic responses (e.g., confirmed partial responses), and duration of response (DoR). Waterfall plots are useful for visualizing individual tumor progression, as seen in trials where 23.1% of patients in the 600 mg QD cohort achieved partial responses .
Q. What experimental strategies validate TAS3681’s efficacy in overcoming resistance to second-generation AR inhibitors (e.g., enzalutamide)?
Use in vitro models of enzalutamide-resistant CRPC cells (e.g., AR-V7+ lines) and measure AR-FL/AR-V7 protein downregulation via immunoblotting. In vivo, compare TAS3681’s tumor suppression in xenografts with and without AR splice variants. Studies show TAS3681 reduces both AR-FL and AR-V7 levels, restoring sensitivity in resistant models .
Methodological Guidance
Q. How to design a robust pharmacokinetic (PK) study for TAS3681?
Collect plasma samples at steady state (e.g., Day 8) to assess AUC accumulation ratios (target 2–6×). Dose proportionality should be tested up to 600 mg QD, beyond which exposure plateaus. PK data from phase I trials indicate linear increases in exposure up to 600 mg, with no further gains at higher doses .
Q. What are best practices for reporting AR protein quantification in TAS3681 studies?
Use Western blotting with validated antibodies (e.g., anti-AR N-terminal domain) and normalize to loading controls (e.g., GAPDH). Report both full-length AR (AR-FL) and splice variants (AR-V7). Avoid redundant data by referencing supplementary materials for detailed methodologies, per journal guidelines .
Q. How to address safety signals like QT prolongation in TAS3681 trials?
Implement ECG monitoring at baseline and during treatment. Exclude patients with baseline QTc >450 ms. In phase I trials, QT prolongation >480 ms was a DLT, leading to dose adjustments. Proactive AE management (e.g., antihypertensives for hypertension) is critical for patient safety .
Data Interpretation and Reporting
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data for TAS3681?
Cross-validate findings using orthogonal assays. For example, if in vitro studies show AR downregulation but in vivo tumor responses are modest, assess drug penetration (via PK profiling) or stromal interactions. Preclinical studies should include both cell-based assays and xenograft models to confirm translational relevance .
Q. What statistical approaches are recommended for analyzing dose-dependent AR suppression?
Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate IC50 values. For in vivo data, apply mixed-effects models to account for inter-animal variability. Williams’ test is appropriate for comparing multiple dose groups against controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
